Trimethylgermanium

Bond Dissociation Energy Thermochemistry Radical Chemistry

Trimethylgermanium (Me₃GeH), also known as trimethylgermane, is a volatile organogermanium hydride with the molecular formula C₃H₁₀Ge and a molecular weight of 118.75 g/mol. It is a colorless, pyrophoric liquid with a boiling point of 26–27 °C and a density of 1.01 g/cm³.

Molecular Formula C3H10Ge
Molecular Weight 118.74 g/mol
CAS No. 1449-63-4
Cat. No. B074220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylgermanium
CAS1449-63-4
Synonymstrimethylgermane
Molecular FormulaC3H10Ge
Molecular Weight118.74 g/mol
Structural Identifiers
SMILESC[GeH](C)C
InChIInChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3
InChIKeyAEOGRWUNSVGMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylgermanium (CAS 1449-63-4) Procurement Guide: Key Properties and Industrial Relevance


Trimethylgermanium (Me₃GeH), also known as trimethylgermane, is a volatile organogermanium hydride with the molecular formula C₃H₁₀Ge and a molecular weight of 118.75 g/mol [1]. It is a colorless, pyrophoric liquid with a boiling point of 26–27 °C and a density of 1.01 g/cm³ . The compound serves as a critical precursor in metalorganic chemical vapor deposition (MOCVD) for germanium-containing films [2] and participates in hydrogermylation reactions, where the Ge–H bond adds across unsaturated carbon–carbon bonds [3]. Its synthesis typically involves the photolysis of tetramethylgermanium or Grignard-based routes from germanium tetrachloride [4].

Why Trimethylgermanium (CAS 1449-63-4) Cannot Be Substituted by Silicon or Tin Analogs


Trimethylgermanium occupies a unique position among Group 14 methyl hydrides. Substituting it with trimethylsilane (Me₃SiH) or trimethyltin hydride (Me₃SnH) fundamentally alters bond strengths, radical reactivity, and electronic properties. The Ge–H bond dissociation energy (342 kJ mol⁻¹) lies between that of Si–H (378 kJ mol⁻¹) and Sn–H (~314 kJ mol⁻¹) [1][2], directly impacting reaction kinetics and thermal stability. Furthermore, the electron affinity of the trimethylgermanium radical (31.9 kcal mol⁻¹) differs markedly from that of the trimethyltin radical (39.2 kcal mol⁻¹) [3], dictating different redox behavior. Even within germanium-based precursors, tetramethylgermanium (Me₄Ge) lacks the reactive Ge–H bond essential for hydrogermylation, rendering it unsuitable for applications requiring hydride transfer . These quantitative disparities preclude simple one-to-one substitution in both synthetic and deposition workflows.

Trimethylgermanium (CAS 1449-63-4) Technical Evidence Guide: Quantified Differentiation from Analogs


Ge–H Bond Dissociation Energy: Trimethylgermanium vs. Trimethylsilane vs. Trimethyltin Hydride

The gas-phase Ge–H bond dissociation energy (BDE) of trimethylgermanium is 342 kJ mol⁻¹, as determined by kinetic analysis of the iodine reaction [1]. This value positions it as intermediate between the stronger Si–H bond in trimethylsilane (378 ± 6 kJ mol⁻¹) [2] and the weaker Sn–H bond in trimethyltin hydride (approximately 314 kJ mol⁻¹, derived from 75 kcal mol⁻¹) [3].

Bond Dissociation Energy Thermochemistry Radical Chemistry

Electron Affinity of Trimethylgermanium vs. Trimethyltin Radicals

Electron photodetachment spectroscopy measurements yield an electron affinity of 31.9 ± 0.7 kcal mol⁻¹ for the trimethylgermanium radical, compared to 39.2 ± 1.5 kcal mol⁻¹ for the trimethyltin radical [1]. The gas-phase acidity (ΔH°ₐcᵢd) of trimethylgermane is 361.5 ± 2.8 kcal mol⁻¹, whereas trimethyltin hydride exhibits a lower acidity of 349 ± 2 kcal mol⁻¹ [1].

Electron Affinity Gas-Phase Acidity Photodetachment Spectroscopy

Radical Selectivity in Halogen Atom Abstraction: Trimethylgermanium vs. Trimethyltin Radicals

In gas-phase halogen atom abstraction from alkyl halides, trimethylgermanium radicals exhibit lower selectivity than trimethyltin radicals for site-specific hydrogen abstraction (tertiary > secondary > primary) [1]. However, in chlorine abstraction from compounds of the general formula RCCl₃, trimethylgermanium radicals are considerably more selective than their tin analogs [1].

Free Radical Chemistry Halogen Abstraction Selectivity

Volatility and Vapor Pressure: Trimethylgermanium vs. Tetramethylgermanium

Trimethylgermanium exhibits a boiling point of 26–27 °C at atmospheric pressure . In contrast, tetramethylgermanium, which lacks the reactive Ge–H bond, boils at 43–44 °C and has a vapor pressure of approximately 6.74 psi (46.5 kPa) at 20 °C . While direct vapor pressure data for Me₃GeH at 20 °C are not consolidated in a single source, its lower boiling point implies higher volatility, which is advantageous for low-temperature vapor deposition processes.

Vapor Pressure CVD Precursor Volatility

Hammett Substituent Constants from ⁷³Ge NMR: Trimethylgermanium vs. Group 14 Analogs

⁷³Ge NMR chemical shifts for para-substituted aryltrimethylgermanes (XC₆H₄Ge(CH₃)₃) correlate strongly with Hammett σ constants (r = 0.976 for meta; r = 0.876 for para) [1]. The derived Hammett constant for the p-Ge(CH₃)₃ group is +0.13, which differs from p-Si(CH₃)₃ (+0.14), p-C(CH₃)₃ (−0.12), and p-Sn(CH₃)₃ (−0.14) [1].

NMR Spectroscopy ⁷³Ge NMR Hammett Analysis Electronic Effects

Trimethylgermanium (CAS 1449-63-4) Applications: Where Quantified Differentiation Drives Procurement Value


Radical-Mediated Synthesis Requiring Tunable Bond Strength

In synthetic methodologies that rely on hydrogen atom transfer (HAT) or halogen abstraction, the intermediate Ge–H bond dissociation energy (342 kJ mol⁻¹) provides a reactivity window that is inaccessible to trimethylsilane (378 kJ mol⁻¹) or trimethyltin hydride (~314 kJ mol⁻¹) [1][2]. Trimethylgermanium enables radical chain reactions at moderate temperatures while avoiding the excessive lability and toxicity associated with organotin reagents [3]. This is particularly valuable in the hydrogermylation of alkenes and alkynes, where the Ge–H bond adds across π-systems under mild catalytic conditions [4].

Low-Temperature Vapor Deposition of Germanium-Containing Films

With a boiling point of 26–27 °C—approximately 17 °C lower than that of tetramethylgermanium—trimethylgermanium can be delivered as a vapor at lower temperatures, reducing thermal stress on substrates and enabling deposition on thermally sensitive materials [1][2]. Its use as a precursor in MOCVD and AACVD processes yields germanium thin films with controlled thickness and composition [3]. Unlike germane (GeH₄), which is a highly toxic gas under standard conditions, trimethylgermanium is a liquid at room temperature, simplifying handling and storage [4].

NMR and Spectroscopic Probes Leveraging Unique ⁷³Ge Signatures

The ⁷³Ge NMR chemical shifts of trimethylgermanium derivatives exhibit strong Hammett correlations (r = 0.976 for meta substituents) and a distinct electronic profile (σₚ = +0.13) compared to silicon (+0.14) and tin (−0.14) analogs [1]. This makes aryltrimethylgermanes valuable as NMR probes for investigating substituent electronic effects in aromatic systems. The narrow ⁷³Ge resonances and predictable substituent-induced shifts facilitate structural elucidation and mechanistic studies in organometallic chemistry [1].

Selective Halogen Abstraction in Organic Transformations

The divergent selectivity of trimethylgermanium radicals in halogen atom abstraction—lower than tin for H-abstraction but higher for Cl-abstraction from RCCl₃ compounds—offers a unique tool for synthetic chemists [1]. When a reaction demands high selectivity for chlorine abstraction without the toxicity and neurotoxic risks associated with trimethyltin compounds [2], trimethylgermanium provides an effective alternative. This selectivity profile is particularly relevant in dehalogenation reactions and the synthesis of halogen-free intermediates.

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